molecular formula C9H8Cl2O B13614102 1-(2,6-Dichlorophenyl)prop-2-en-1-ol

1-(2,6-Dichlorophenyl)prop-2-en-1-ol

Cat. No.: B13614102
M. Wt: 203.06 g/mol
InChI Key: FFBNRMXDUHZWHO-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8Cl2O It is characterized by the presence of a dichlorophenyl group attached to a prop-2-en-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the alcohol group attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid, while reduction may produce 1-(2,6-dichlorophenyl)propan-1-ol.

Scientific Research Applications

1-(2,6-Dichlorophenyl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorophenyl)ethanol: Similar structure but with an ethyl group instead of a prop-2-en-1-ol moiety.

    1-(2,6-Dichlorophenyl)propan-1-ol: Similar structure but with a saturated propyl group.

    2,6-Dichlorobenzyl alcohol: Lacks the prop-2-en-1-ol moiety.

Uniqueness

1-(2,6-Dichlorophenyl)prop-2-en-1-ol is unique due to the presence of both the dichlorophenyl group and the prop-2-en-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8,12H,1H2

InChI Key

FFBNRMXDUHZWHO-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC=C1Cl)Cl)O

Origin of Product

United States

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